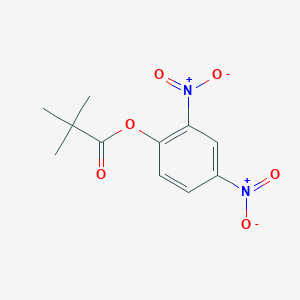
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is an organic compound with the molecular formula C11H12N2O6 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dinitrophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium on carbon, and an appropriate solvent like ethanol.
Substitution: Nucleophiles such as amines or alcohols, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: 2,2-dimethylpropanoic acid, 2,4-diaminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,2-dimethylpropanoic acid and 2,4-dinitrophenol. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical pathways. The compound’s reactivity and interactions with enzymes make it a valuable tool for studying enzymatic processes and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a dinitrophenyl group.
Propanoic acid, 2,2-dimethyl-, 4-methylpentyl ester: Another ester derivative with a different alkyl group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like reduction of nitro groups. This makes it particularly useful in research applications where these properties are advantageous.
Properties
CAS No. |
57025-45-3 |
|---|---|
Molecular Formula |
C11H12N2O6 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)10(14)19-9-5-4-7(12(15)16)6-8(9)13(17)18/h4-6H,1-3H3 |
InChI Key |
SEBUYNOQPFWJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
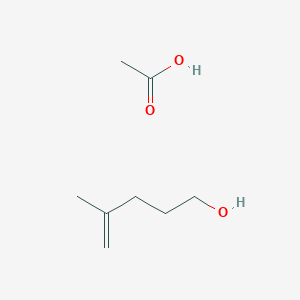
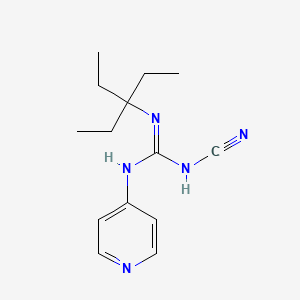
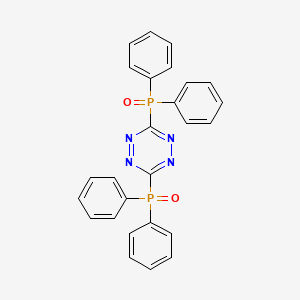
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
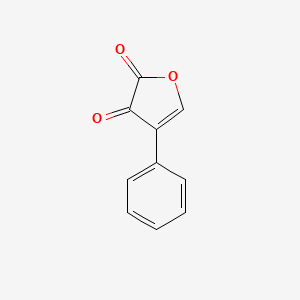
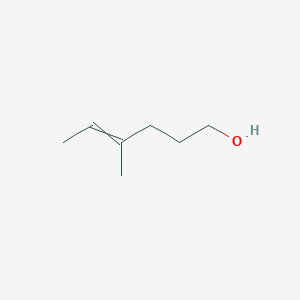
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
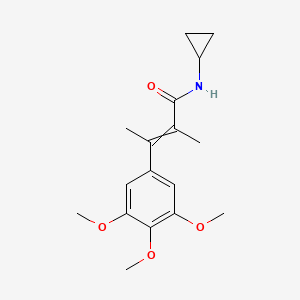
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
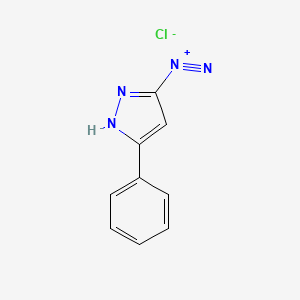
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
